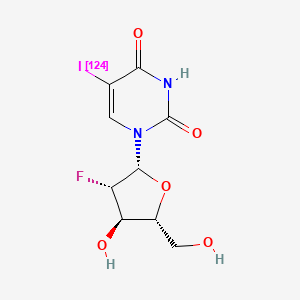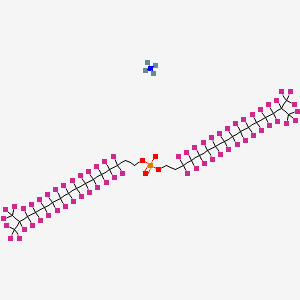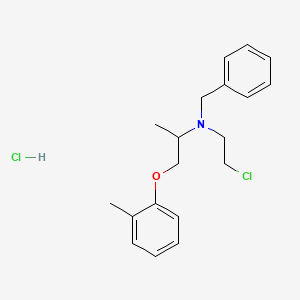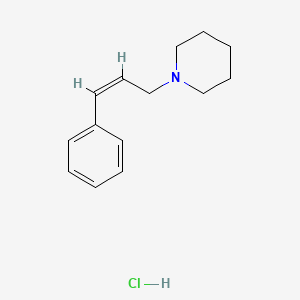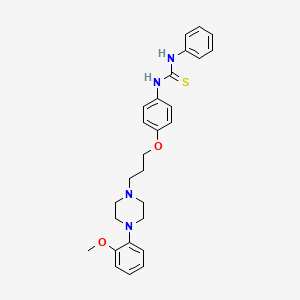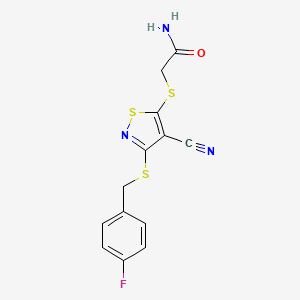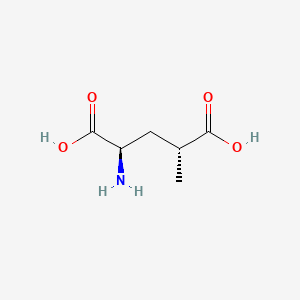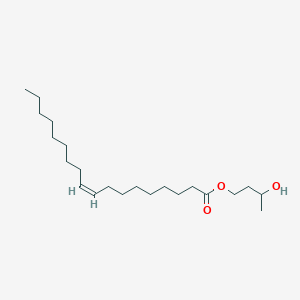
1,3-Butylene glycol 1-oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butylene glycol 1-oleate is an ester compound formed from 1,3-butylene glycol and oleic acid. It is a colorless, viscous liquid that is soluble in water and various organic solvents. This compound is widely used in the cosmetic and pharmaceutical industries due to its emollient and moisturizing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Butylene glycol 1-oleate can be synthesized through an esterification reaction between 1,3-butylene glycol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then passed through a series of distillation columns to separate the desired ester from unreacted starting materials and by-products. The final product is purified through additional distillation or filtration steps to achieve the required purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butylene glycol 1-oleate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,3-butylene glycol and oleic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur at the ester bond, converting the ester back to the corresponding alcohol and acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 1,3-butylene glycol and oleic acid.
Oxidation: Various oxidized derivatives of oleic acid.
Reduction: 1,3-butylene glycol and oleic acid.
Wissenschaftliche Forschungsanwendungen
1,3-Butylene glycol 1-oleate has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies related to lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing and emollient properties.
Wirkmechanismus
The mechanism of action of 1,3-butylene glycol 1-oleate primarily involves its interaction with the skin’s lipid barrier. The compound penetrates the stratum corneum, enhancing the skin’s hydration by reducing transepidermal water loss. It also acts as an emollient, providing a smooth and soft texture to the skin. The molecular targets include the lipid bilayers of the skin, where it integrates and helps maintain the integrity and function of the barrier.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butylene glycol: A diol used as a humectant and solvent in various formulations.
Oleic acid: A fatty acid commonly used in the production of soaps and cosmetics.
Propylene glycol: Another diol used as a solvent and humectant in personal care products.
Uniqueness
1,3-Butylene glycol 1-oleate is unique due to its combined properties of 1,3-butylene glycol and oleic acid. It offers both moisturizing and emollient effects, making it highly effective in cosmetic formulations. Unlike propylene glycol, it is less likely to cause skin irritation, making it suitable for sensitive skin applications.
Eigenschaften
CAS-Nummer |
107394-21-8 |
|---|---|
Molekularformel |
C22H42O3 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
3-hydroxybutyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-20-19-21(2)23/h10-11,21,23H,3-9,12-20H2,1-2H3/b11-10- |
InChI-Schlüssel |
GXHLVVIUMAPGLH-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCC(C)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


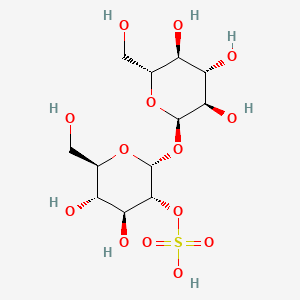
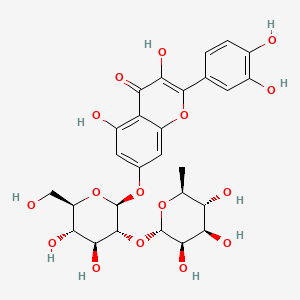

![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
